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For Researchers, Scientists, and Drug Development Professionals

The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group employed in solid-phase

peptide synthesis (SPPS) and other areas of organic chemistry. Its moderate acid sensitivity

allows for selective deprotection in the presence of more robust acid-labile groups, such as tert-

butyl (tBu), enabling the synthesis of complex peptides with side-chain modifications,

cyclizations, and branching. This technical guide provides an in-depth analysis of the Mtt

group's acid lability, the mechanism of its cleavage, and detailed experimental protocols.

Core Principles: Understanding Acid Lability
The lability of the Mtt group in acidic conditions is fundamentally governed by the stability of the

carbocation formed upon its cleavage.[1] The cleavage proceeds through a protonation step,

followed by the departure of the protected amine or alcohol, generating a relatively stable 4-

methyltrityl cation. This stability is attributed to the extensive resonance delocalization of the

positive charge across the three phenyl rings, further enhanced by the electron-donating effect

of the methyl group at the para position.[1]

The general order of acid lability for common trityl-based protecting groups is: Mmt (4-

methoxytrityl) > Mtt > Trt (Trityl).[2] The electron-donating methoxy group in Mmt provides

greater stabilization to the carbocation, rendering it more labile than Mtt. Conversely, the

absence of an electron-donating group in Trt makes it the most stable and least acid-labile of

the three.
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Quantitative Analysis of Mtt Group Cleavage
The cleavage of the Mtt group is highly dependent on the specific acidic reagent, its

concentration, the solvent system employed, and the presence of scavengers. The following

tables summarize quantitative data and common conditions for Mtt deprotection.
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Reagent
Compositio
n

Concentrati
on

Time Efficacy Scavenger Notes

Trifluoroaceti

c acid (TFA)

in

Dichlorometh

ane (DCM)

1-2%
30 min

(repeated)
Effective

Triisopropylsil

ane (TIS) or

Triethylsilane

(TES)

Most

common

method.

Multiple short

treatments

are often

preferred

over a single

long one to

minimize side

reactions.[3]

[4]

Acetic acid

(AcOH)/Triflu

oroethanol

(TFE)/DCM

1:2:7 (v/v/v) 1 hour

Effective, but

slower than

TFA

Not specified

Milder

conditions,

useful for

highly acid-

sensitive

substrates.[4]

[5]

Hexafluoroiso

propanol

(HFIP) in

DCM

30% 3 x 5 min Effective Not specified

An alternative

to TFA-based

methods.[4]

1% TFA in

DCM with 1%

Methanol

(MeOH)

1% TFA, 1%

MeOH

16 hours Slower

cleavage, but

prevents tBu

deprotection

Methanol

(acts as

scavenger)

The presence

of MeOH

significantly

slows down

Mtt cleavage

but effectively

prevents the

cleavage of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.peptide.com/custdocs/1181%20lys(mtt).pdf
https://www.researchgate.net/publication/11078003_The_kinetics_of_the_removal_of_the_N-methyltrityl_Mtt_group_during_the_synthesis_of_branched_peptides
https://www.researchgate.net/publication/11078003_The_kinetics_of_the_removal_of_the_N-methyltrityl_Mtt_group_during_the_synthesis_of_branched_peptides
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/selecting-orthogonal-building-blocks
https://www.researchgate.net/publication/11078003_The_kinetics_of_the_removal_of_the_N-methyltrityl_Mtt_group_during_the_synthesis_of_branched_peptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tBu groups.

[6]

10% TFE /

20% HFIP /

70% DCM

- 16 hours Complete Not specified

Also leads to

partial

cleavage of

tBu groups,

which can be

suppressed

by adding 1%

MeOH.[6]

Cleavage Mechanism and Workflow
The cleavage of the Mtt group from a protected amine (R-NH-Mtt) proceeds via an SN1-type

mechanism.

Cleavage Mechanism

R-NH-Mtt R-NH2(+)-Mtt + H+ (from TFA)

Mtt Cation (+)

 

R-NH2
Cleavage

Scavenged Mtt

 + Scavenger

Scavenger (e.g., TIS)

Click to download full resolution via product page

Caption: Mtt group cleavage mechanism.

The process begins with the protonation of the nitrogen atom attached to the Mtt group by a

strong acid like TFA. This is followed by the heterolytic cleavage of the C-N bond, leading to the

formation of the free amine and the highly stabilized 4-methyltrityl cation. The reaction is
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reversible, and to drive the equilibrium towards the deprotected product, a cation scavenger

such as triisopropylsilane (TIS) or triethylsilane (TES) is typically added.[3][5] These

scavengers react with the electrophilic trityl cation, preventing its reattachment to the

deprotected amine. The formation of the Mtt cation is often indicated by the appearance of an

intense yellow or orange color in the reaction mixture.[4]

Experimental Workflow for Mtt Deprotection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.peptide.com/custdocs/1181%20lys(mtt).pdf
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/selecting-orthogonal-building-blocks
https://www.researchgate.net/publication/11078003_The_kinetics_of_the_removal_of_the_N-methyltrityl_Mtt_group_during_the_synthesis_of_branched_peptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Resin-bound peptide with Mtt group

Swell resin in DCM

Treat with Mtt cleavage cocktail
(e.g., 1% TFA, 2% TIS in DCM)

Incubate (e.g., 2-10 min, repeated)

Wash with DCM

Repeat cycle as needed

Wash with DMF

Neutralize with base
(e.g., 10% DIEA in DMF)

Wash with DMF and DCM

End: Resin-bound peptide with deprotected side chain

Click to download full resolution via product page

Caption: On-resin Mtt deprotection workflow.
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Detailed Experimental Protocols
Below are detailed protocols for the selective removal of the Mtt group from a peptide

synthesized on a solid support.

Protocol 1: Deprotection using TFA/TIS/DCM
This is the most widely used method for Mtt group removal.

Materials:

Resin-bound peptide containing an Mtt-protected residue

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

N,N-Dimethylformamide (DMF)

Diisopropylethylamine (DIEA)

Solid-phase synthesis vessel

Procedure:

Swell the resin-bound peptide in DCM for 10-15 minutes.

Drain the DCM.

Prepare the Mtt cleavage cocktail: 1% (v/v) TFA and 2% (v/v) TIS in DCM.

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]

Gently agitate the mixture at room temperature for 2-10 minutes. The solution will typically

turn yellow or orange.[4]

Drain the cleavage cocktail.
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Repeat steps 4-6 until the drained solution is colorless upon addition of fresh cleavage

cocktail, indicating complete removal of the Mtt group.[4] This may require 2 to 10

repetitions.[4]

Wash the resin thoroughly with DCM (3 x 10 mL).

Wash the resin with DMF (3 x 10 mL).

Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

The resin is now ready for the next synthetic step.

Protocol 2: Deprotection using HFIP/TFE/TES/DCM
This protocol offers an alternative to TFA-based cleavage.

Materials:

Resin-bound peptide containing an Mtt-protected residue

Dichloromethane (DCM)

Hexafluoroisopropanol (HFIP)

Trifluoroethanol (TFE)

Triethylsilane (TES)

N,N-Dimethylformamide (DMF)

Diisopropylethylamine (DIEA)

Solid-phase synthesis vessel

Procedure:

Swell the resin-bound peptide in DCM for 10-15 minutes.
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Drain the DCM.

Prepare the cleavage cocktail: DCM/HFIP/TFE/TES in a ratio of 6.5:2:1:0.5 (v/v/v/v).[5]

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Gently agitate the mixture at room temperature for 1-2 hours.[3]

Monitor the deprotection by taking a few resin beads and adding a drop of TFA. An

immediate orange color indicates the presence of the Mtt group.[3]

Once the deprotection is complete (no color change observed), drain the cleavage cocktail.

Wash the resin thoroughly with DCM (3 x 10 mL).

Wash the resin with DMF (3 x 10 mL).

Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

The resin is now ready for subsequent reactions.

Conclusion
The Mtt group is a versatile tool in chemical synthesis, offering a balance of stability and

selective lability. A thorough understanding of its cleavage mechanism, the factors influencing

its lability, and the appropriate experimental conditions is crucial for its successful application.

The choice of deprotection protocol should be carefully considered based on the overall

synthetic strategy and the sensitivity of other functional groups present in the molecule. By

leveraging the information and protocols provided in this guide, researchers can confidently

employ the Mtt group to achieve their synthetic goals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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